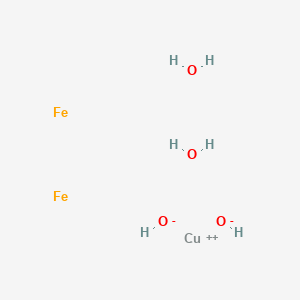

Copper;iron;dihydroxide;dihydrate

Description

Copper(II) hydroxide, or copper dihydroxide (Cu(OH)₂), is an inorganic compound with the molecular formula CuH₂O₂ and a molar mass of 97.56 g/mol. It exists as a blue solid and is structurally characterized by layers of Cu²⁺ ions coordinated to hydroxide ions . Thermochemical data reveal a standard enthalpy of formation (ΔfH°solid) of -450.37 kJ/mol and a standard entropy (S°solid) of 108.43 J/mol·K, indicating its stability under ambient conditions .

Properties

IUPAC Name |

copper;iron;dihydroxide;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2Fe.4H2O/h;;;4*1H2/q+2;;;;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXLEMIZIKEADY-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[OH-].[OH-].[Fe].[Fe].[Cu+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuFe2H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Iron(II) Oxalate Dihydrate (FeC₂O₄·2H₂O)

Structural Properties: Iron(II) oxalate dihydrate adopts a monoclinic α-phase with lattice parameters a = 12.06 Å, b = 5.56 Å, c = 9.95 Å, and β = 128.5° under ambient pressure. Under compression up to 20 GPa, its unit cell volume decreases by ~20%, demonstrating high structural resilience .

Thermal Behavior: FeC₂O₄·2H₂O decomposes upon heating, yielding iron oxides (e.g., Fe₃O₄) and CO₂. This property is exploited in synthesizing functional materials like Li-ion battery anodes .

Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)

Chemical Behavior :

CuCl₂·2H₂O is a blue crystalline solid with hygroscopic properties. It is widely used in organic synthesis, such as deprotecting t-butyldimethylsiloxy groups and regenerating carbonyl compounds .

Biological Interactions: In bacterial studies, Pseudomonas aeruginosa showed similar copper uptake patterns when exposed to CuCl₂·2H₂O and Cu(NO₃)₂·3H₂O, reaching saturation at 320 ppm. In contrast, Bacillus thuringiensis exhibited linearly increasing uptake with concentration, suggesting genus-specific mechanisms .

| Property | Cu(OH)₂ | CuCl₂·2H₂O |

|---|---|---|

| Solubility | Insoluble in water | Highly soluble |

| Role in Biology | Limited direct data | Microbial Cu uptake |

| Industrial Use | Pigments | Organic synthesis |

Iron(II) Gluconate Dihydrate (C₁₂H₂₂FeO₁₄·2H₂O)

Thermal Decomposition: Iron(II) gluconate dihydrate undergoes dehydration at 148.3°C, followed by decomposition at 195.3°C. Its monohydrate counterpart dehydrates at 138.8°C, highlighting the impact of hydration state on thermal stability .

Iron Phosphate Dihydrate (FePO₄·2H₂O)

Physicochemical Properties :

FePO₄·2H₂O is an off-white powder with a molar mass of 186.85 g/mol. It has a low solubility (pKsp = 15) and is used in corrosion-resistant coatings and fertilizers .

| Property | Cu(OH)₂ | FePO₄·2H₂O |

|---|---|---|

| Solubility | Insoluble | Low (pKsp = 15) |

| Industrial Use | Pigments | Coatings, agriculture |

Key Findings and Contrasts

- Structural Flexibility : FeC₂O₄·2H₂O exhibits pressure-resistant lattice parameters, whereas Cu(OH)₂’s layered structure is less studied under compression .

- Thermal Stability : Cu(OH)₂ is stable at room temperature, while FeC₂O₄·2H₂O and Fe gluconate dihydrate decompose at moderate temperatures .

- Biological Impact : Copper compounds like CuCl₂·2H₂O show species-specific microbial interactions, unlike iron-based supplements, which target mammalian nutrition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.